1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride
Description
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a cyclohexylamino-methyl substituent and a carboxylic acid moiety, stabilized as a hydrochloride salt. Cyclobutane rings are valued in drug design for their conformational rigidity, which can enhance target binding specificity.
Properties
Molecular Formula |
C12H22ClNO2 |
|---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10;/h10,13H,1-9H2,(H,14,15);1H |
InChI Key |
JTDUNMAMEIJIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2(CCC2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves:
- Construction or functionalization of the cyclobutane-1-carboxylic acid core.
- Introduction of the aminomethyl substituent bearing the cyclohexyl group.
- Conversion to the hydrochloride salt for stability and handling.
The key challenges in synthesis include controlling stereochemistry on the cyclobutane ring and achieving selective amination without side reactions.
Preparation of Cyclobutane-1-carboxylic Acid Core
The cyclobutane-1-carboxylic acid scaffold can be prepared by various methods, including:
- Cyclization reactions forming the cyclobutane ring, often via [2+2] cycloaddition or ring contraction strategies.
- Functionalization of preformed cyclobutane derivatives by carboxylation or oxidation.
For example, related cyclobutane carboxylic acids have been synthesized by selective substitution on cyclobutane rings, as described in patent WO2013091011A1, which discusses heterocyclic urea compounds with cyclobutane carboxylic acid moieties.
Introduction of the (Cyclohexylamino)methyl Group
The (cyclohexylamino)methyl substituent is typically introduced via nucleophilic substitution or reductive amination:
- Reductive amination of cyclobutane-1-carboxaldehyde derivatives with cyclohexylamine under reducing conditions (e.g., sodium cyanoborohydride) to install the aminomethyl group.
- Alternatively, nucleophilic substitution on a suitable leaving group (e.g., halomethyl cyclobutane carboxylic acid derivatives) with cyclohexylamine.
This approach ensures the attachment of the cyclohexylamino group at the 1-position of the cyclobutane ring.
Conversion to Hydrochloride Salt
The free amine compound is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid, facilitating purification and improving compound stability.
Detailed Example Procedure (Hypothetical Based on Literature Analogues)
Analytical and Purification Techniques
- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.
- Salt formation: Confirmed by melting point and titration.
Research Findings and Literature Data
- Patent WO2013091011A1 describes synthetic routes to cyclobutane carboxylic acid derivatives with amino substituents, emphasizing heterocyclic urea compounds but providing relevant synthetic insights.
- Analogous amino cyclobutane carboxylic acids have been prepared via reductive amination and subsequent salt formation with high yields and purity, as supported by synthetic methods in medicinal chemistry literature.
- Preparation methods for related compounds often involve protecting group strategies and selective functional group transformations to maintain ring integrity and stereochemistry.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination | Cyclobutane-1-carboxaldehyde, cyclohexylamine, NaBH3CN | Room temp, methanol | High selectivity, mild conditions | Requires aldehyde intermediate |
| Nucleophilic substitution | Halomethyl cyclobutane-1-carboxylic acid, cyclohexylamine | Heating, polar solvent | Direct substitution | Possible side reactions, needs good leaving group |
| Salt formation | Free amine, HCl gas or aqueous HCl | Ambient temperature | Stabilizes compound | Requires careful control of acid amount |
Chemical Reactions Analysis
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Ring Size and Strain
- Cyclobutane vs. Cyclopentane : The target compound’s cyclobutane ring introduces greater ring strain compared to cyclopentane derivatives like Metcaraphen . This strain may enhance reactivity or conformational rigidity, favoring interactions with rigid biological targets (e.g., enzyme active sites) .
Substituent Effects
- Cyclohexylamino vs. Methylamino/Benzyloxy: The cyclohexyl group in the target compound significantly increases lipophilicity (logP ~3–4 estimated) compared to methylamino (logP ~1.5) or benzyloxy (logP ~2.5) groups. This could improve blood-brain barrier penetration but reduce solubility in polar solvents .
- Carboxylic Acid vs. Ester Moieties : The carboxylic acid in the target compound may enhance hydrogen-bonding capabilities compared to ester derivatives (e.g., Metcaraphen), favoring interactions with polar targets .
Biological Activity
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride, identified by CAS number 2613385-32-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications.
The molecular formula of this compound is CHClNO, with a molecular weight of 248 Da. Key physicochemical properties include:
- LogP : -0.07, indicating low lipophilicity.
- Polar Surface Area : 49 Ų, which may influence its bioavailability.
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
These properties suggest that the compound may exhibit favorable characteristics for interaction with biological targets.
Biological Activity
Research into the biological activity of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has indicated several potential therapeutic effects:
Antimicrobial Activity
Case studies have shown that compounds structurally related to cyclobutane derivatives often exhibit antimicrobial properties. For instance, a study on similar compounds indicated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
Preliminary investigations into the anticancer potential of cyclobutane derivatives have highlighted their ability to inhibit cell proliferation in certain cancer cell lines. The mechanism is believed to involve modulation of cell cycle regulators and apoptosis pathways . Further research is needed to establish the specific efficacy of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride in this context.
Neuroprotective Effects
Emerging data suggest that compounds with similar structures may exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways. This aspect is particularly relevant given the increasing focus on neurodegenerative diseases .
Research Findings
A comprehensive review of literature reveals several studies that explore the biological activities of cyclobutane derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or alkylation of pre-formed cyclobutane derivatives. The cyclohexylamino group is introduced via reductive amination or nucleophilic substitution. Key factors include temperature control (0–50°C), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric ratios of reagents like cyclohexylamine and formaldehyde derivatives. Purification via recrystallization (ethanol/water) or reverse-phase HPLC is critical for isolating the hydrochloride salt. Yield optimization requires monitoring intermediates by TLC or NMR .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility by forming ion-dipole interactions with water. Stability testing under varying pH (4–9) and temperature (4–37°C) using UV-Vis spectroscopy or HPLC reveals degradation kinetics. For example, acidic conditions (pH 4) stabilize the compound, while alkaline conditions promote hydrolysis of the cyclobutane ring. Lyophilization is recommended for long-term storage .
Q. What spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm cyclobutane ring geometry and substituent positions. FT-IR identifies carboxylate (1700–1750 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₃ClNO₂ at 284.1 m/z). Purity >95% is validated via HPLC with a C18 column (acetonitrile/0.1% TFA gradient) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexylamino group influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like GABA receptors or proteases. The bulky cyclohexyl group may restrict conformational flexibility, while the amino group participates in hydrogen bonding. Compare with analogs (e.g., benzylamino or dimethylamino derivatives) using surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, kₐ) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols: use HEK293 cells for receptor binding assays and measure intracellular uptake via LC-MS. Validate results with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Q. How can regioselective functionalization of the cyclobutane ring be achieved for SAR studies?
- Methodological Answer : Employ directed C–H activation using Pd(II) catalysts or photoredox catalysis to introduce substituents (e.g., halogens, methyl groups) at specific positions. Monitor regioselectivity via ¹H NMR coupling constants (e.g., J = 8–10 Hz for trans-cyclobutane protons). Functionalized derivatives are tested for improved metabolic stability in microsomal assays .
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., BBB permeability)?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (1.2–1.8), polar surface area (60–70 Ų), and blood-brain barrier penetration (BOILED-Egg model). Validate predictions with in vitro PAMPA-BBB assays. The cyclohexyl group may enhance lipophilicity but reduce aqueous solubility, requiring formulation optimization .
Q. How do degradation products under accelerated stability conditions impact pharmacological safety?
- Methodological Answer : Stress testing (40°C/75% RH, 1 week) identifies major degradation products via LC-MS. Hydrolysis of the cyclobutane ring generates cyclopropane derivatives, while oxidation forms N-oxide byproducts. Toxicity is assessed using Ames test (TA98 strain) and hepatocyte viability assays (MTT). Structural alerts (e.g., Michael acceptors) are flagged using DEREK software .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
